

# Spectroscopic Characterization of 2-Iodopyrimidin-5-amine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Iodopyrimidin-5-amine

CAS No.: 1378847-85-8

Cat. No.: B6591409

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## Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic signature of **2-Iodopyrimidin-5-amine** (CAS: 1378847-85-8), a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible experimental spectra for this specific compound, this document leverages high-quality predicted data, theoretical principles, and spectral data from analogous structures to provide a robust framework for its characterization. We will dissect the anticipated  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind spectral features. This guide is designed to serve as a reliable reference for researchers in compound verification, quality control, and reaction monitoring.

## Introduction: The Significance of 2-Iodopyrimidin-5-amine

**2-Iodopyrimidin-5-amine**, also known as 5-iodo-2-aminopyrimidine, belongs to the class of substituted pyrimidines. This scaffold is of immense interest in drug discovery, as pyrimidine is a core component of nucleobases and a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The presence of three key functional features—the pyrimidine ring, a primary amine, and an iodine atom—makes this molecule a versatile synthetic intermediate. The amino group can be a key hydrogen bond donor/acceptor, while the iodine atom serves as an excellent handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.

Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. This guide establishes the expected spectroscopic profile to facilitate this critical quality control step.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provides detailed information about the chemical environment, connectivity, and number of protons and carbons in **2-Iodopyrimidin-5-amine**.

### Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

- **Sample Preparation:** Accurately weigh 5-10 mg of high-purity **2-Iodopyrimidin-5-amine** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide- $d_6$  (DMSO- $d_6$ ). DMSO- $d_6$  is an excellent choice due to its ability to dissolve a wide range of polar compounds and its exchangeable proton signal from residual water does not typically interfere with the aromatic signals of the analyte.
- **Instrumentation:** Utilize a 400 MHz (or higher field) NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is beneficial for unambiguous assignment.
- **$^1\text{H}$  NMR Acquisition:**

- Pulse Program: Standard single-pulse ('zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 2-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.
- Number of Scans: 16-64 scans.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').
  - Spectral Width: 200-220 ppm.
  - Number of Scans: 1024-8192 scans, as the <sup>13</sup>C nucleus has low natural abundance and sensitivity.

Caption: Standard workflow for NMR sample preparation and data acquisition.

## Predicted <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **2-Iodopyrimidin-5-amine** is expected to be simple and highly informative. The pyrimidine ring contains two non-equivalent protons, and the primary amine group contains two equivalent protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale for Prediction
H-4 / H-6	~8.4 - 8.6	Singlet	N/A	These two protons are chemically equivalent due to the plane of symmetry through the C2-C5 axis. They are located adjacent to electron-withdrawing ring nitrogen atoms, resulting in a significant downfield shift.
-NH <sub>2</sub>	~6.5 - 7.5	Broad Singlet	N/A	The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the <sup>14</sup> N nucleus and chemical exchange.

Note: Predictions are based on established substituent effects on heterocyclic aromatic systems. Actual experimental values may vary slightly.

Caption: Structure of **2-Iodopyrimidin-5-amine** with proton labels.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The proton-decoupled  $^{13}\text{C}$  NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C-2	~163 - 166	This carbon is attached to two electronegative nitrogen atoms and the amino group, causing a strong downfield shift.
C-4 / C-6	~158 - 161	These equivalent carbons are adjacent to ring nitrogens and are significantly deshielded.
C-5	~85 - 95	This carbon is directly bonded to the heavy iodine atom. The "heavy atom effect" causes a significant upfield shift compared to an unsubstituted C-5 carbon. This is a highly characteristic signal.

Note:  $^{13}\text{C}$  NMR predictions are based on additivity rules and comparison with known spectra of substituted pyrimidines.<sup>[1][2]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **2-Iodopyrimidin-5-amine** will be dominated by vibrations from the amino group and the aromatic pyrimidine ring.

## Experimental Protocol: IR Spectrum Acquisition

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the powdered sample directly onto the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Collect the spectrum over the range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.

## Expected Characteristic IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group	Expected Intensity
3450 - 3300	Asymmetric & Symmetric N-H Stretch	Primary Amine (-NH <sub>2</sub> )	Medium-Weak
3250 - 3100	Aromatic C-H Stretch	Pyrimidine Ring	Medium-Weak
1650 - 1600	N-H Bend (Scissoring)	Primary Amine (-NH <sub>2</sub> )	Medium-Strong
1580 - 1450	C=C and C=N Ring Stretching	Pyrimidine Ring	Strong
1335 - 1250	Aromatic C-N Stretch	Aryl-Amine	Strong
600 - 500	C-I Stretch	Iodo-Aromatic	Medium-Weak

Field Insights: The N-H stretching region is particularly diagnostic for a primary amine, which is expected to show two distinct bands corresponding to asymmetric and symmetric stretching modes.[3] The presence of strong absorptions in the 1600-1450  $\text{cm}^{-1}$  region confirms the aromatic nature of the pyrimidine core.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio ( $m/z$ ) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

## Experimental Protocol: Mass Spectrum Acquisition

- **Sample Introduction:** The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- **Ionization Method:** Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation.[4] Electrospray Ionization (ESI) is a softer technique that is more likely to show the protonated molecular ion  $[M+H]^+$ .
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) analyzer is commonly used.

## Expected Molecular Ion and Fragmentation Pattern

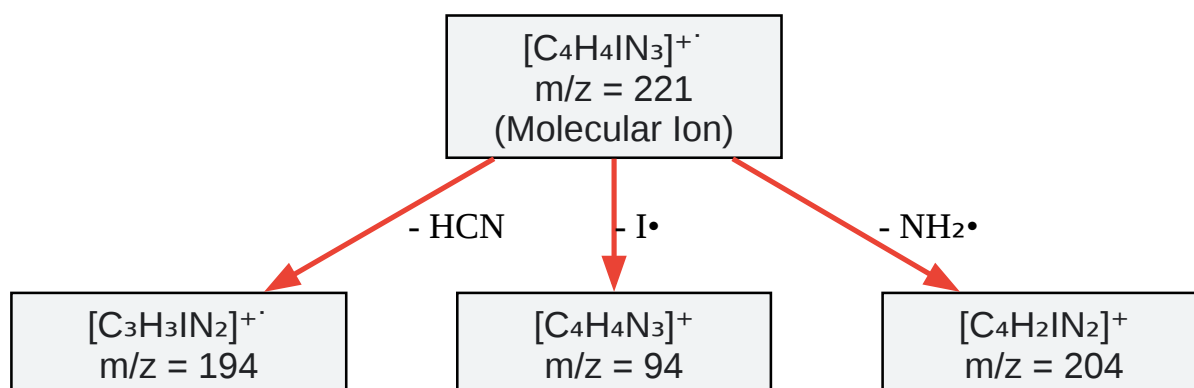
The molecular formula of **2-Iodopyrimidin-5-amine** is  $C_4H_4IN_3$ , with a monoisotopic mass of 220.94 Da.

- **Molecular Ion ( $M^+$ ):** In an EI spectrum, a prominent molecular ion peak is expected at  $m/z$  221. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion will have an odd nominal mass, consistent with the Nitrogen Rule.
- **Isotopic Pattern:** Iodine is monoisotopic ( $^{127}I$ ), so no characteristic halogen isotopic pattern will be observed other than the natural abundance of  $^{13}C$ .
- **Key Fragmentation Pathways:** The fragmentation of pyrimidine derivatives is often initiated by the loss of small, stable molecules or radicals from the ring or its substituents.[5][6]

Predicted Fragmentation:

- **Loss of HCN ( $m/z$  194):** A common fragmentation pathway for pyrimidines is the elimination of hydrogen cyanide from the ring.
- **Loss of  $I\cdot$  ( $m/z$  94):** Cleavage of the C-I bond would result in the loss of an iodine radical, yielding a fragment corresponding to the 2-aminopyrimidine radical cation. This is expected to be a significant peak due to the relative weakness of the C-I bond.

- Loss of  $\text{NH}_2\cdot$  ( $m/z$  204): Loss of the amino radical is another possibility.



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Caption: Predicted major fragmentation pathways for **2-Iodopyrimidin-5-amine** in EI-MS.

## Conclusion

The structural verification of **2-Iodopyrimidin-5-amine** can be confidently achieved through a combination of modern spectroscopic techniques. This guide establishes a benchmark for the expected spectral data:

- $^1\text{H}$  NMR: A simple spectrum featuring a singlet for the two equivalent pyrimidine protons (H-4/H-6) around 8.4-8.6 ppm and a broad singlet for the amine protons.
- $^{13}\text{C}$  NMR: Four distinct signals, with the most characteristic being the upfield C-5 signal (~85-95 ppm) due to the heavy atom effect of iodine.
- IR Spectroscopy: Definitive peaks for a primary amine (two N-H stretches  $\sim 3400\text{ cm}^{-1}$ , N-H bend  $\sim 1625\text{ cm}^{-1}$ ) and strong aromatic ring absorptions.
- Mass Spectrometry: A clear molecular ion at  $m/z$  221 (obeying the Nitrogen Rule) and a likely prominent fragment at  $m/z$  94 corresponding to the loss of the iodine radical.

By referencing the predicted data and interpretive logic presented herein, researchers and drug development professionals can ensure the identity and purity of this valuable chemical building block, thereby upholding the scientific integrity of their work.

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